Cas no 2034268-01-2 (N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide)
![N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2034268-01-2x500.png)
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
- N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
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- Inchi: 1S/C15H13N3O3/c1-10-8-12(18-21-10)15(19)17-9-11-4-2-6-16-14(11)13-5-3-7-20-13/h2-8H,9H2,1H3,(H,17,19)
- InChI Key: MQWXFMRYKAQBMZ-UHFFFAOYSA-N
- SMILES: O1C([H])=C([H])C([H])=C1C1=C(C([H])=C([H])C([H])=N1)C([H])([H])N([H])C(C1C([H])=C(C([H])([H])[H])ON=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 366
- XLogP3: 1.6
- Topological Polar Surface Area: 81.2
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-1620-5μmol |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-100mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-3mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-4mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-30mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-1mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-20mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-40mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-50mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6515-1620-15mg |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide |
2034268-01-2 | 15mg |
$89.0 | 2023-09-08 |
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide Related Literature
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1. Back matter
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
Additional information on N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Professional Introduction to N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS No. 2034268-01-2)
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2034268-01-2, represents a fascinating intersection of heterocyclic chemistry and medicinal innovation. Its molecular structure, characterized by a pyridine ring fused with a furan moiety and an oxazole core, makes it a compelling candidate for further exploration in drug discovery and molecular design.
The structural complexity of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is not merely a matter of academic curiosity but holds practical implications for the development of novel therapeutic agents. The presence of multiple aromatic rings and functional groups provides a rich scaffold for chemical modifications, enabling researchers to tailor its pharmacological properties for specific applications. This versatility is particularly valuable in the context of modern drug design, where the ability to fine-tune molecular interactions is paramount.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their demonstrated efficacy in various biological systems. The pyridine-furan oxazole hybrid structure of this compound is reminiscent of several bioactive molecules that have shown promise in preclinical and clinical studies. For instance, derivatives of pyridine-furan systems have been explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The oxazole ring, in particular, is known for its stability and ability to engage in hydrogen bonding interactions, which are critical for drug-receptor binding affinity.
The synthesis of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide presents unique challenges that require meticulous attention to reaction conditions and purification techniques. The multi-step synthetic route often involves palladium-catalyzed cross-coupling reactions, which are essential for forming the carbon-carbon bonds between the pyridine and furan moieties. Additionally, the introduction of the carboxamide group at the 3-position of the oxazole ring necessitates careful control over reaction stoichiometry to avoid unwanted side products.
One of the most intriguing aspects of this compound is its potential role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling cascades that drive pathological processes. The structural features of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide make it an attractive candidate for such applications, particularly due to its ability to mimic natural substrates and compete with ATP binding.
Recent advancements in computational chemistry have further enhanced the understanding of this compound's pharmacophore. Molecular docking studies have been instrumental in predicting how N-{[2-(furan-2-yl)pyridin-3-y l]methyl}-5-methyl -1,2 -oxazole -3 -carboxamide interacts with target proteins. These simulations have revealed key binding pockets and hydrogen bonding interactions that could be exploited to improve drug efficacy and selectivity. Such insights are invaluable for guiding experimental efforts and optimizing lead compounds towards clinical candidates.
The therapeutic potential of this compound extends beyond kinase inhibition. Emerging research suggests that it may also exhibit properties relevant to neurodegenerative diseases. The ability of heterocyclic compounds to cross the blood-brain barrier has opened new avenues for treating conditions such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter release or inhibiting toxic protein aggregates, N-{[2-(furan - 2 - yl)pyridin - 3 - yl]methyl } -5 - methyl -1 , 2 - oxazole - 3 - carboxamide could serve as a novel therapeutic intervention.
In conclusion, N-{[2-(furan - 2 - yl)pyridin - 3 - yl b>]methyl } -5 - methyl -1 , 2 - oxazole - 3 - carboxamide (CAS No. < b >2034268 b >01- b>< b > 02 b >) represents a promising entity in the realm of pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for both academic investigation and industrial development. As our understanding of molecular interactions continues to evolve, this compound is poised to play a significant role in shaping the future of drug discovery and molecular medicine.
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